4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
Overview
Description
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4 and a molecular weight of 134.57 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is used in various scientific research applications, particularly in organic synthesis and as a reagent in laboratory settings .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, the class of compounds to which 4-methyl-4h-1,2,4-triazol-3-amine hydrochloride belongs, often interact with biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
Compounds in the 1,2,4-triazole class have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
The inhibition of ergosterol biosynthesis, as seen in other 1,2,4-triazoles, can disrupt the integrity and function of fungal cell membranes, affecting multiple downstream effects .
Pharmacokinetics
Triazole-based compounds are known for their excellent bioavailability in oral formulations .
Result of Action
The disruption of fungal cell membranes due to the inhibition of ergosterol biosynthesis is a common result of the action of 1,2,4-triazoles .
Biochemical Analysis
Biochemical Properties
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with a variety of enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s triazole ring structure allows it to bind effectively with these enzymes, inhibiting or modifying their activity . Additionally, it has been shown to interact with receptors such as the GABA receptor, influencing neurotransmission and exhibiting potential anxiolytic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for signal transduction. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the enzyme’s amino acid residues . The compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered metabolic rates and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as antimicrobial and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in specific tissues, including the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, influencing its function and activity .
Preparation Methods
The preparation of 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of precursor compounds with hydrochloric acid . One common synthetic route includes the reaction of 4-methyl-4H-1,2,4-triazole with hydrochloric acid under controlled conditions to yield the hydrochloride salt . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride can be compared with other similar compounds, such as:
4-Methyl-4H-1,2,4-triazol-3-amine hydroiodide: This compound has a similar structure but contains an iodide ion instead of a chloride ion.
Methyl[(4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride: This compound has a similar triazole ring but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and applications .
Properties
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINVSSMBJNKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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